1-(6-methoxypyridazin-3-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide
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Overview
Description
1-(6-methoxypyridazin-3-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methoxypyridazin-3-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyridazinyl group: This step may involve nucleophilic substitution or coupling reactions.
Attachment of the trifluoromethylphenyl group: This can be done using Friedel-Crafts acylation or other suitable methods.
Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-methoxypyridazin-3-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-methoxypyridazin-3-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-methoxypyridazin-3-yl)-N-phenylpiperidine-4-carboxamide
- 1-(6-methoxypyridazin-3-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide
- 1-(6-methoxypyridazin-3-yl)-N-(4-chlorophenyl)piperidine-4-carboxamide
Uniqueness
1-(6-methoxypyridazin-3-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties, biological activity, and pharmacokinetics compared to similar compounds.
Properties
Molecular Formula |
C18H19F3N4O2 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-(6-methoxypyridazin-3-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H19F3N4O2/c1-27-16-7-6-15(23-24-16)25-10-8-12(9-11-25)17(26)22-14-4-2-13(3-5-14)18(19,20)21/h2-7,12H,8-11H2,1H3,(H,22,26) |
InChI Key |
FHIKWRYIOJWIOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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